![molecular formula C9H15ClO2S B2535520 {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride CAS No. 1862866-81-6](/img/structure/B2535520.png)
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride
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Overview
Description
“{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride” is a chemical compound . Its unique structure allows for diverse applications, including the synthesis of complex organic molecules and the development of new drug compounds.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H15ClO2S . The InChI code is 1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 .
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 222.74 . The compound should be stored at temperatures below -10 degrees Celsius .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Colorless Rigid-Rod Poly(benzobisthiazole): Polycondensation of diamino benzene dithiol dihydrochloride with bicyclo[2.2.2]octane-1,4-dicarboxylic acid led to rigid-rod benzobisthiazole polymers, notable for their colorless and soluble nature (Dotrong et al., 1994).
Chemical Reactions and Properties
- Electrophilic Additions to Bicyclo[2.2.2]octadiene: The behavior of bicyclo[2.2.2]octadiene towards various reagents was studied, providing insights into the properties and reactions of this compound (Gagneux & Grob, 1959).
- Transition-State Structures for Solvolysis: The solvolyses of methanesulfonyl chloride were studied using a molecular orbital method, revealing insights into the transition-state structures of this reaction (Yang et al., 1997).
Applications in Material Science
- Silica-Bonded 1,4-Diaza-bicyclo[2.2.2]octane-sulfonic Acid Chloride in Catalysis: This compound was used as a nanostructured catalyst for the efficient synthesis of spiropyran derivatives, demonstrating its potential in green chemistry applications (Moosavi‐Zare et al., 2016).
Antimicrobial Activity
- Antimicrobial Activity of Borneol Derivative: A derivative of borneol, synthesized using methanesulfonyl chloride, showed significant antimicrobial activity, especially against Escherichia coli (Al-farhan et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the bicyclo[222]octane structure is a privileged structure found in a myriad of natural products and biologically significant molecules .
Mode of Action
The exact mode of action of “{Bicyclo[22It is known that the compound is involved in a new tandem reaction that permits rapid access to a wide range of bicyclo[222]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base .
Biochemical Pathways
The bicyclo[222]octane structure is known to be a key intermediate in the synthesis of various natural products and biologically significant molecules .
Pharmacokinetics
It is known that the bicyclo[222]octane structure, when incorporated into the structure of certain drugs, can lead to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Action Environment
It is known that the bicyclo[222]octane structure, when incorporated into the structure of certain drugs, can lead to improved physicochemical properties .
properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOAHLGCMMGWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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